1-(3-cyanopropyl)-1H-indole-3-carboxylic acid
CAS No.: 1020984-72-8
Cat. No.: VC3344527
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020984-72-8 |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 1-(3-cyanopropyl)indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O2/c14-7-3-4-8-15-9-11(13(16)17)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,8H2,(H,16,17) |
| Standard InChI Key | NSKZKRXGLNIUOX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCC#N)C(=O)O |
Introduction
1-(3-cyanopropyl)-1H-indole-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. It is characterized by its molecular formula, C13H12N2O2, and a molecular weight of approximately 228.25 g/mol . This compound is a derivative of indole, which is a core structure found in many biologically active molecules.
Biological Activities
1-(3-cyanopropyl)-1H-indole-3-carboxylic acid exhibits several biological activities that make it a valuable compound in medicinal chemistry:
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Antimicrobial Properties: Studies have shown that indole derivatives, including this compound, possess notable antimicrobial activity. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Compound MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL) This compound 32 64 Control Antibiotic A 16 32 Control Antibiotic B 8 16 -
Anticancer Activity: Indole derivatives are known for their anticancer properties. This compound and its analogs have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Compound IC50 (µM) in HL-60 Cells This compound 15 Control Drug X 10 Control Drug Y 5 -
Anti-inflammatory Effects: The anti-inflammatory properties of indole derivatives have also been documented, offering therapeutic potential for treating conditions such as arthritis.
Synthesis and Applications
The synthesis of 1-(3-cyanopropyl)-1H-indole-3-carboxylic acid typically involves the reaction of indole derivatives with cyanoacetic acid. Various methods, including microwave-assisted techniques, have been reported to yield high-purity products efficiently.
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel antidepressants, anti-inflammatory agents, and anticancer drugs.
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